7-methyl-9-oxo-9H-xanthene-1-carboxylic acid
Overview
Description
7-Methyl-9-oxo-9H-xanthene-1-carboxylic acid is a xanthone derivative, a class of compounds known for their diverse biological and pharmacological activities. Xanthones are oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. This particular compound is characterized by the presence of a methyl group at the 7th position, a keto group at the 9th position, and a carboxylic acid group at the 1st position on the xanthene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-9-oxo-9H-xanthene-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the compound can be synthesized by the reaction of 2-hydroxybenzoic acid derivatives with phthalic anhydride in the presence of a dehydrating agent such as acetic anhydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.
Substitution: The aromatic ring of the xanthene moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated xanthene derivatives.
Scientific Research Applications
7-Methyl-9-oxo-9H-xanthene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex xanthone derivatives.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-methyl-9-oxo-9H-xanthene-1-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anti-cancer properties. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
6,8-Dihydroxy-3-methyl-9-oxo-9H-xanthene-1-carboxylic acid: Another xanthone derivative with hydroxyl groups at the 6th and 8th positions.
5,6-Dimethylxanthone-4-acetic acid: A carboxyxanthone derivative known for its anti-tumor activity.
Uniqueness: 7-Methyl-9-oxo-9H-xanthene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-methyl-9-oxoxanthene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c1-8-5-6-11-10(7-8)14(16)13-9(15(17)18)3-2-4-12(13)19-11/h2-7H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYVSMNQPSWGRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=CC=CC(=C3C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627912 | |
Record name | 7-Methyl-9-oxo-9H-xanthene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312760-31-8 | |
Record name | 7-Methyl-9-oxo-9H-xanthene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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